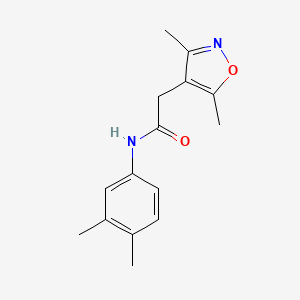
1-Butan-2-yl-3-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butan-2-yl-3-(4-fluorophenyl)urea, also known as FUB-144, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and has been found to have high affinity for the CB1 and CB2 receptors in the human body. This compound has gained attention in recent years due to its potential use in scientific research.
作用机制
1-Butan-2-yl-3-(4-fluorophenyl)urea acts as an agonist of the CB1 and CB2 receptors, which are located in the central nervous system and peripheral tissues, respectively. When 1-Butan-2-yl-3-(4-fluorophenyl)urea binds to these receptors, it activates a signaling cascade that leads to various physiological effects. The exact mechanism of action of 1-Butan-2-yl-3-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-Butan-2-yl-3-(4-fluorophenyl)urea has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase appetite, reduce pain, and induce euphoria. It has also been found to have neuroprotective effects and to reduce the symptoms of anxiety and depression. However, the long-term effects of 1-Butan-2-yl-3-(4-fluorophenyl)urea on the human body are not fully understood and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
1-Butan-2-yl-3-(4-fluorophenyl)urea has several advantages for use in scientific research. It has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the effects of synthetic cannabinoids on these receptors. It is also relatively easy to synthesize and has high purity, which ensures the accuracy and reproducibility of experimental results. However, 1-Butan-2-yl-3-(4-fluorophenyl)urea also has limitations for use in lab experiments. It is a potent compound that requires careful handling and storage. It is also a controlled substance in many countries, which limits its availability for research purposes.
未来方向
There are several future directions for research on 1-Butan-2-yl-3-(4-fluorophenyl)urea. One area of interest is the development of new therapeutic agents that target the CB1 and CB2 receptors. 1-Butan-2-yl-3-(4-fluorophenyl)urea has been shown to have potential as a treatment for pain, anxiety, and depression, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the investigation of the long-term effects of 1-Butan-2-yl-3-(4-fluorophenyl)urea on the human body. This will require long-term studies in animal models and clinical trials in humans. Finally, there is a need for further research on the mechanism of action of 1-Butan-2-yl-3-(4-fluorophenyl)urea, which will help to develop new therapeutic agents that target the CB1 and CB2 receptors.
合成方法
The synthesis of 1-Butan-2-yl-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with 1-butyl-3-(4-fluorophenyl)urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of 1-Butan-2-yl-3-(4-fluorophenyl)urea is a complex process that requires specialized knowledge and expertise in organic chemistry.
科学研究应用
1-Butan-2-yl-3-(4-fluorophenyl)urea has been used in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been found to have high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. 1-Butan-2-yl-3-(4-fluorophenyl)urea has been used to study the effects of synthetic cannabinoids on these processes and to develop new therapeutic agents that target these receptors.
属性
IUPAC Name |
1-butan-2-yl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKFBOFAVJLZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(4-fluorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

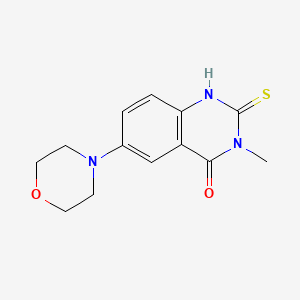


![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
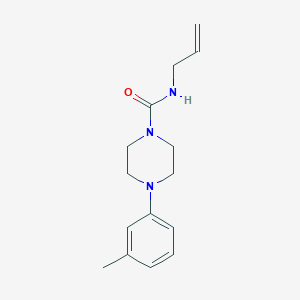

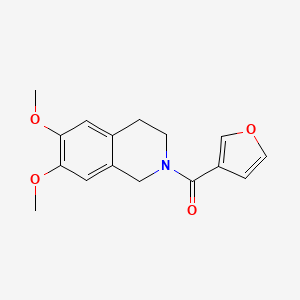
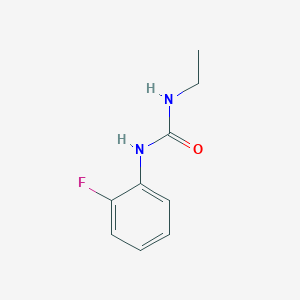
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
